molecular formula C7H5N3O3 B1307759 4-Nitro-1H-benzo[d]imidazol-2(3H)-one CAS No. 85330-50-3

4-Nitro-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B1307759
CAS RN: 85330-50-3
M. Wt: 179.13 g/mol
InChI Key: NEXYNHXFBYYIHI-UHFFFAOYSA-N
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Patent
US07947677B2

Procedure details

Triphosgene (56 g, 188.8 mol) was added portionwise over 15 min to a solution of 3-nitro-1,2-phenylenediamine (25.5 g, 167 mol) in CH3CN (400 mL) at 0° C. and the mixture was allowed to warm to ambient temperature after 30 min. The reaction was concentrated in vacuo, diluted with toluene (100 mL) and the solid precipitate was collected by filtration to give the title compound. MS: m/z=180 (M+1).
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC(Cl)(O[C:5](=[O:11])OC(Cl)(Cl)Cl)Cl.[N+:13]([C:16]1[C:17]([NH2:23])=[C:18]([NH2:22])[CH:19]=[CH:20][CH:21]=1)([O-:15])=[O:14]>CC#N>[N+:13]([C:16]1[C:17]2[NH:23][C:5](=[O:11])[NH:22][C:18]=2[CH:19]=[CH:20][CH:21]=1)([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
25.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=C(C=CC1)N)N
Name
Quantity
400 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with toluene (100 mL)
FILTRATION
Type
FILTRATION
Details
the solid precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC=2NC(NC21)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.